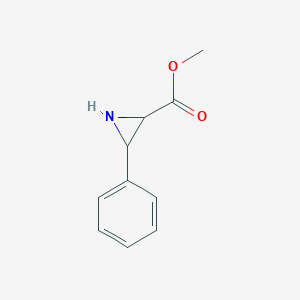![molecular formula C9H7NO2S B3367463 2-[(4-Cyanophenyl)sulfanyl]acetic acid CAS No. 17893-44-6](/img/structure/B3367463.png)
2-[(4-Cyanophenyl)sulfanyl]acetic acid
Vue d'ensemble
Description
“2-[(4-Cyanophenyl)sulfanyl]acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Molecular Structure Analysis
The molecular weight of “2-[(4-Cyanophenyl)sulfanyl]acetic acid” is 193.23 . The InChI code is1S/C9H7NO2S/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) . Physical And Chemical Properties Analysis
“2-[(4-Cyanophenyl)sulfanyl]acetic acid” is a solid at room temperature . It has a melting point of 174-175°C .Applications De Recherche Scientifique
Chemiluminescence Applications
- Base-Induced Chemiluminescence : The compound's derivatives, such as sulfanyl-substituted dioxetanes, display interesting chemiluminescent properties. For instance, sulfanyl-substituted dioxetanes emit light upon decomposition, with specific wavelengths like 554 nm and 565 nm. This characteristic can be harnessed in chemiluminescent assays and sensors (Watanabe et al., 2010).
Synthesis and Chemical Reactions
- One-Pot Syntheses for Derivatives : The compound serves as a precursor in one-pot syntheses for various acetic acid derivatives. These methods involve reactions with thiols or sodium sulfide, demonstrating its versatility in organic synthesis (Fukamachi et al., 2011).
- Hydrolytic Transformations : It undergoes hydrolytic transformations under specific conditions to yield various aminoacetic acids. This reaction pathway is significant in creating a range of chemical compounds with potential biological activities (Rudyakova et al., 2006).
Biological and Medicinal Research
- Potential Antileukotrienic Agents : Derivatives of this compound, such as [(quinolin-2-ylmethoxy)phenyl]sulfanyl]phenyl) prop-2-enoic acid, have been synthesized for their potential as antileukotrienic drugs. These derivatives could have applications in treating conditions like asthma or allergic reactions (Jampílek et al., 2004).
Structural and Molecular Studies
- Molecular Ladders Formation : Studies have shown that molecules of derivatives, like [(4-nitrophenyl)sulfanyl]acetic acid, can form molecular ladders through hydrogen bonding. Understanding these molecular structures can be crucial for designing more complex molecular architectures (Glidewell et al., 2002).
Other Applications
- Ring-Closing Metathesis : The compound is involved in ring-closing metathesis, a critical step in synthesizing heterocyclic compounds. This process is vital in developing pharmaceuticals and agrochemicals (Bates et al., 2004).
- Synthesis of Esters : It has been used in the synthesis of esters like 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which have potential applications in pharmaceutical and chemical industries (Tarasova et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-[(4-Cyanophenyl)sulfanyl]acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes . More research is required to elucidate these interactions and their consequences.
Biochemical Pathways
Given its unique structure, it may influence a variety of pathways, leading to downstream effects that could be beneficial or detrimental depending on the context
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to optimize the compound’s effectiveness.
Result of Action
The molecular and cellular effects of 2-[(4-Cyanophenyl)sulfanyl]acetic acid’s action are currently unknown. Its unique chemical structure suggests that it may have specific effects on cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Cyanophenyl)sulfanyl]acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets . More research is needed to understand these influences and optimize the compound’s use.
Propriétés
IUPAC Name |
2-(4-cyanophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQOJEIRBXLJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)sulfanyl]acetic acid | |
CAS RN |
17893-44-6 | |
| Record name | 2-[(4-cyanophenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



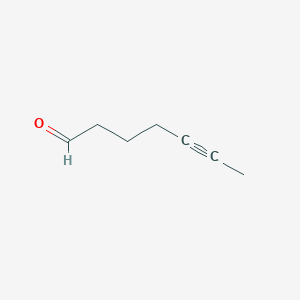
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)

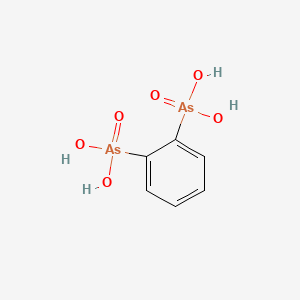
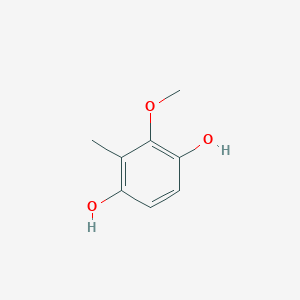

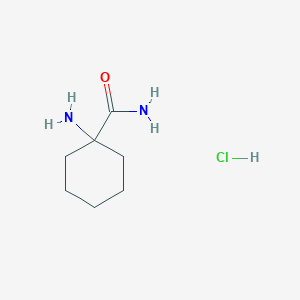

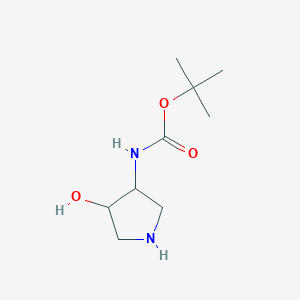



![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)
